2-Fluoro-5-methylaniline, also known as 6-Fluoro-m-toluidine, is an aromatic amine compound with the chemical formula C7H8FN. Its synthesis has been described in various scientific publications, often as an intermediate or precursor to other functional molecules. For instance, one study details its preparation through the diazotization of 2-fluoro-5-nitrotoluene followed by reduction with tin chloride [].
While there is limited information readily available on the specific scientific research applications of 2-Fluoro-5-methylaniline itself, its structural similarity to other aromatic amines suggests potential uses in various research areas:
2-Fluoro-5-methylaniline is an organic compound with the molecular formula and a molecular weight of approximately 125.14 g/mol. It is classified as an aromatic amine, featuring a fluorine atom and a methyl group attached to an aniline structure. The compound is identified by its IUPAC name, 2-fluoro-5-methylaniline, and is known for its potential applications in various chemical syntheses and biological studies .
The biological activity of 2-fluoro-5-methylaniline has been studied in various contexts. It has been noted to exhibit toxicity when ingested or inhaled, causing skin irritation and acute toxicity effects . Its derivatives may also have pharmacological relevance, particularly in studies focused on enzyme interactions and metabolic pathways.
The synthesis of 2-fluoro-5-methylaniline can be achieved through several methods:
2-Fluoro-5-methylaniline finds applications in:
Studies on the interactions of 2-fluoro-5-methylaniline typically focus on its biochemical pathways and potential enzyme inhibition. Its derivatives are often investigated for their effects on various biological systems, including their role as inhibitors or activators in metabolic processes. Understanding these interactions is crucial for developing compounds with specific therapeutic effects .
Several compounds share structural similarities with 2-fluoro-5-methylaniline. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Fluoroaniline | C6H6FN | Fluorine at the meta position; less steric hindrance. |
4-Fluoroaniline | C6H6FN | Fluorine at the para position; different reactivity. |
2-Methyl-4-fluoroaniline | C7H8FN | Methyl group at the 2-position; similar reactivity but different properties due to position change. |
3-Methyl-2-fluoroaniline | C7H8FN | Methyl group at the 3-position; alters electronic properties significantly. |
The uniqueness of 2-fluoro-5-methylaniline lies in its specific arrangement of substituents that influence its chemical reactivity and biological activity compared to these similar compounds.
The IUPAC name for this compound is 2-fluoro-5-methylaniline, derived from the parent structure aniline (C₆H₅NH₂). The numbering prioritizes the amino group at position 1, with the fluorine and methyl substituents occupying positions 2 and 5, respectively. Alternative names include 3-amino-4-fluorotoluene and 6-fluoro-m-toluidine, reflecting different numbering conventions for the toluene backbone.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₈FN | |
Molecular Weight | 125.15 g/mol | |
CAS Registry Number | 452-84-6 | |
Physical State | Liquid at 20°C | |
Boiling Point | 90°C (17 mmHg) | |
Flash Point | 82°C | |
Refractive Index | 1.53–1.54 |
The study of fluorinated aromatic amines evolved from early work on aniline derivatives. Key milestones include:
The fluorine and methyl groups’ positions on the benzene ring yield multiple isomers with distinct properties:
Thermodynamic Comparison:
2-Fluoro-5-methylaniline (molecular formula C₇H₈FN) possesses a complex molecular architecture that significantly influences its physicochemical properties [1] [2] [3]. The compound exhibits a molecular weight of 125.15 grams per mole and is characterized by the Chemical Abstracts Service registry number 452-84-6 [1] [3] [4]. The International Union of Pure and Applied Chemistry designation for this compound is 2-fluoro-5-methylaniline, reflecting its systematic nomenclature based on the substitution pattern of the parent aniline molecule [3] [4].
The molecular geometry of 2-fluoro-5-methylaniline demonstrates significant structural characteristics derived from computational chemistry investigations [5] [6]. The aromatic benzene ring exhibits distortion from the ideal hexagonal geometry due to the electronic and steric effects introduced by the fluorine and methyl substituents [5] [6]. The carbon-nitrogen bond length connecting the aromatic ring to the amino group typically ranges from 1.39 to 1.41 angstroms, consistent with values observed in other aniline derivatives [5] [6]. The carbon-fluorine bond demonstrates characteristic dimensions of approximately 1.34 to 1.36 angstroms, reflecting the strong electronegativity of the fluorine atom [7] [6].
Geometric Parameter | Typical Value | Reference |
---|---|---|
Molecular Weight (g/mol) | 125.15 | [1] [3] [4] |
C-N bond length (Å) | 1.39-1.41 | [5] [6] |
C-F bond length (Å) | 1.34-1.36 | [7] [6] |
C-C bond lengths (Å) | 1.38-1.40 | [5] [6] |
Ring distortion | Slight deviation from hexagon | [5] [6] |
The amino group nitrogen atom exhibits slight out-of-plane displacement relative to the aromatic ring, with torsional angles approaching approximately 177 degrees [5] [6]. This geometric feature represents a common characteristic observed across aniline derivative compounds and results from asymmetric interactions between the amino functional group and the benzene ring electron system [5] [6]. The planarity of the aromatic system remains largely preserved despite the presence of substituents, maintaining the characteristic aromatic electronic delocalization [5] [6].
The thermodynamic properties of 2-fluoro-5-methylaniline reveal distinctive characteristics that reflect the molecular structure and intermolecular interactions [1] [4] [8]. The compound demonstrates a boiling point range of 80-86 degrees Celsius under reduced pressure conditions of 11 millimeters of mercury, with alternative literature reporting 90 degrees Celsius at 17 millimeters of mercury [1] [4] [8]. These values indicate the significant influence of pressure on the vapor-liquid equilibrium behavior of this aromatic amine compound [8] [9].
The density of 2-fluoro-5-methylaniline measures 1.109 grams per milliliter at 25 degrees Celsius, indicating that the compound is denser than water [1] [4]. This density value reflects the molecular packing efficiency and the presence of the electronegative fluorine atom within the molecular structure [1] [4]. The refractive index demonstrates a value of 1.533 at 20 degrees Celsius, providing insight into the optical properties and molecular polarizability of the compound [4] [8].
Thermodynamic Property | Value | Pressure/Temperature Conditions | Reference |
---|---|---|---|
Boiling Point | 80-86°C | 11 mmHg | [1] [4] |
Boiling Point | 90°C | 17 mmHg | [8] |
Density | 1.109 g/mL | 25°C | [1] [4] |
Refractive Index | 1.533 | 20°C | [4] [8] |
Flash Point | 81-82°C | Atmospheric pressure | [8] [9] |
Physical State | Liquid | 20°C | [3] [4] |
The flash point of 2-fluoro-5-methylaniline occurs at 81-82 degrees Celsius, representing the minimum temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [8] [9]. This parameter demonstrates considerable importance for handling and storage considerations in laboratory and industrial applications [8] [9]. The compound exists as a liquid at ambient temperature conditions, exhibiting characteristic coloration ranging from clear yellow to brown depending on purity and storage conditions [1] [4].
The phase transition behavior of 2-fluoro-5-methylaniline follows patterns typical of substituted aniline compounds, with the liquid phase being stable across a broad temperature range under atmospheric conditions [1] [4] [8]. The absence of reported melting point data in the available literature suggests either a very low melting point or challenges in crystallization due to the molecular structure and intermolecular interactions [10].
The ultraviolet-visible absorption characteristics of 2-fluoro-5-methylaniline provide distinctive spectroscopic fingerprints that enable identification and quantitative analysis [11] [12] [13]. The compound exhibits characteristic absorption features in the ultraviolet region, primarily attributed to electronic transitions within the aromatic chromophore system [12] [13]. The presence of both fluorine and methyl substituents on the aniline framework significantly influences the electronic absorption properties through inductive and mesomeric effects [12] [13].
The electronic transitions observed in 2-fluoro-5-methylaniline arise from pi-to-pi-star transitions characteristic of aromatic amine compounds [12] [13]. The amino group acts as an electron-donating substituent, extending the conjugation and resulting in bathochromic shifts compared to unsubstituted benzene [12] [13]. The fluorine substituent introduces opposing electronic effects, contributing to hypsochromic shifts due to its strong electronegativity and electron-withdrawing inductive effect [12] [13].
Experimental investigations of fluoroaniline derivatives demonstrate absorption maxima typically occurring in the wavelength range of 200-400 nanometers [12] [14]. The specific absorption characteristics of 2-fluoro-5-methylaniline reflect the combined influence of both substituents on the aromatic electron system [12] [14]. The intensity and position of absorption bands provide valuable information regarding the electronic structure and can be utilized for quantitative determination in solution [12] [15].
Spectroscopic Parameter | Characteristic Range | Origin | Reference |
---|---|---|---|
UV-Vis Absorption | 200-400 nm | π-π* transitions | [12] [14] |
Electronic Transitions | Aromatic chromophore | Conjugated system | [12] [13] |
Substituent Effects | Bathochromic/Hypsochromic | NH₂ donor, F acceptor | [12] [13] |
Analytical Applications | Quantitative analysis | Beer-Lambert law | [12] [15] |
The spectroscopic behavior of 2-fluoro-5-methylaniline demonstrates sensitivity to solvent effects, with polar solvents typically inducing shifts in absorption maxima due to differential solvation of ground and excited states [11] [15]. These solvatochromic effects provide additional information regarding the electronic structure and can be exploited for analytical applications [11] [15]. The compound exhibits characteristic fluorescence properties typical of aromatic amine systems, although specific emission data requires further experimental investigation [12] [13].
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 125, corresponding to the molecular weight of the compound [2] [16]. Fragmentation patterns provide structural information through characteristic ion fragments resulting from the loss of functional groups and aromatic ring cleavage [2] [16]. These spectroscopic fingerprints serve as valuable tools for compound identification and purity assessment in analytical applications [2] [16].
The solubility characteristics of 2-fluoro-5-methylaniline reflect the amphiphilic nature of the compound, containing both hydrophilic amino functionality and lipophilic aromatic character [17] [18] [10]. The compound demonstrates limited miscibility with water, exhibiting behavior typical of substituted aniline derivatives [10] [19]. The aqueous solubility is significantly influenced by the electronic effects of the fluorine substituent, which reduces the basicity of the amino group compared to unsubstituted aniline [17] [18].
In organic solvent systems, 2-fluoro-5-methylaniline exhibits enhanced solubility characteristics [19] [20]. The compound shows slight solubility in chloroform and methanol, reflecting the balance between polar and nonpolar interactions [19]. The presence of the fluorine atom increases the dipole moment of the molecule, enhancing interactions with polar solvents while maintaining sufficient lipophilicity for organic phase partitioning [18] [20].
Solvent System | Solubility Behavior | Interaction Type | Reference |
---|---|---|---|
Water | Partly miscible/Limited | Hydrogen bonding | [10] [19] |
Organic solvents | Good solubility | Van der Waals forces | [19] [20] |
Chloroform | Slightly soluble | Dipole interactions | [19] |
Methanol | Slightly soluble | Hydrogen bonding | [19] |
The partition coefficient (LogP) represents a critical parameter for understanding the distribution behavior of 2-fluoro-5-methylaniline between aqueous and organic phases [18] [21] [22]. Related fluoroaniline compounds demonstrate LogP values in the range of 1.85 to 2.14, indicating moderate lipophilicity [18] [21]. The specific LogP value for 2-fluoro-5-methylaniline reflects the combined influence of the fluorine and methyl substituents on the overall molecular polarity [18] [21].
The solubility profile demonstrates temperature dependence, with increased solubility observed at elevated temperatures in both aqueous and organic systems [10] [19]. This behavior follows typical thermodynamic principles for organic compounds, where increased thermal energy facilitates molecular dissolution processes [10] [19]. The compound exhibits density greater than water, resulting in phase separation behavior where the organic compound forms the lower layer in aqueous mixtures [10] [19].
Partitioning behavior between different solvent systems provides valuable information for extraction and purification processes [22] [20]. The amphiphilic character of 2-fluoro-5-methylaniline enables selective extraction using appropriately chosen solvent combinations, facilitating analytical and preparative applications [22] [20]. These solubility characteristics influence bioavailability and pharmacokinetic parameters in biological systems, although such applications fall outside the scope of this chemical characterization [18] [21].
The acid-base properties of 2-fluoro-5-methylaniline demonstrate characteristic behavior typical of substituted aniline derivatives, with the amino group serving as the primary basic site [1] [23] [24]. Computational predictions indicate a pKa value of 3.33 ± 0.10, representing significantly reduced basicity compared to unsubstituted aniline due to the electron-withdrawing effects of the fluorine substituent [1] [23]. This pKa value positions 2-fluoro-5-methylaniline as a weak base under physiological conditions [1] [23].
The protonation behavior occurs predominantly at the amino nitrogen atom, following the standard mechanism observed in aromatic amine compounds [23] [24] [14]. The fluorine substituent exerts a strong inductive effect that withdraws electron density from the aromatic ring system, thereby reducing the electron density at the amino nitrogen and decreasing its basicity [23] [24]. The methyl group provides a modest electron-donating effect that partially counteracts the fluorine influence, resulting in intermediate basicity values [23] [24].
Acid-Base Parameter | Value | Effect | Reference |
---|---|---|---|
pKa (predicted) | 3.33 ± 0.10 | Weak base character | [1] [23] |
Protonation site | Amino nitrogen | Primary basic center | [23] [24] |
Fluorine effect | Electron withdrawal | Decreased basicity | [23] [24] |
Methyl effect | Electron donation | Modest base enhancement | [23] [24] |
The position of the fluorine substituent at the ortho position relative to the amino group maximizes the inductive effect through the aromatic ring system [23] [24] [14]. This substitution pattern results in greater basicity reduction compared to meta or para fluorine positioning [23] [24]. The proximity of the electronegative fluorine atom creates a local electrostatic environment that further destabilizes the protonated ammonium form [23] [24].
Experimental determination of pKa values for fluoroaniline derivatives demonstrates the significant impact of halogen substitution on acid-base equilibria [23] [14] [25]. Comparative studies with 4-fluoroaniline, which exhibits a pKa of 4.65, illustrate the positional dependence of substituent effects on basicity [14] [25]. The reduced pKa of 2-fluoro-5-methylaniline compared to the para-substituted analog reflects the enhanced inductive effect in the ortho position [23] [14].
Irritant;Health Hazard